An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 6-Chloro-2-methyl-3-nitropyridin-4-amine
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 6-Chloro-2-methyl-3-nitropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-methyl-3-nitropyridin-4-amine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. The precise arrangement of its substituents—a chloro group, a methyl group, a nitro group, and an amino group—on the pyridine core creates a unique electronic environment that dictates its reactivity and potential applications. Accurate structural elucidation is paramount for its use in drug design and as a synthetic building block. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of such molecules in solution.[1]
This technical guide provides a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of 6-Chloro-2-methyl-3-nitropyridin-4-amine. In the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and draws upon spectral data from analogous substituted pyridines to offer a comprehensive and well-reasoned spectral interpretation. This predictive analysis serves as a valuable reference for researchers working with this molecule or similar structures, aiding in spectral assignment and quality control.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 6-Chloro-2-methyl-3-nitropyridin-4-amine is anticipated to be relatively simple, exhibiting three distinct signals corresponding to the aromatic proton, the methyl protons, and the amino protons. The chemical shifts are predicted based on the additive effects of the various substituents on the pyridine ring.
Detailed Analysis:
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Aromatic Proton (H-5): The pyridine ring possesses a single proton at the C-5 position. This proton is flanked by the electron-donating amino group at C-4 and the electron-withdrawing chloro group at C-6. The amino group will exert a shielding effect, while the chloro group and the overall electron-deficient nature of the pyridine ring will cause deshielding. In the analogous compound 4-amino-3-nitropyridine, the proton at the 5-position (adjacent to the amino group) appears as a doublet at approximately 8.2 ppm.[2] The presence of the chloro group at the 6-position in our target molecule is expected to further deshield this proton. Therefore, the H-5 proton is predicted to appear as a singlet in the range of 8.3 - 8.5 ppm . The multiplicity is a singlet as there are no adjacent protons to cause splitting.
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Methyl Protons (-CH₃): The methyl group at the C-2 position is adjacent to the nitrogen atom of the pyridine ring and the nitro group at C-3. The proximity to the electronegative ring nitrogen and the electron-withdrawing nitro group will cause a downfield shift compared to a methyl group on a benzene ring. For instance, in 5-ethyl-2-methyl pyridine, the methyl protons resonate at 2.50 ppm.[3] The additional electron-withdrawing effect of the nitro group at the 3-position in our target molecule will likely shift this signal further downfield. A reasonable prediction for the chemical shift of the methyl protons is a singlet at approximately 2.6 - 2.8 ppm .
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Amino Protons (-NH₂): The amino group at the C-4 position is flanked by the nitro group at C-3 and the C-5 proton. The protons of an amino group are known to have a broad chemical shift range and can be influenced by solvent, concentration, and temperature due to hydrogen bonding.[4] The strong intramolecular hydrogen bonding with the adjacent nitro group, and the overall electronic environment, will likely cause a significant downfield shift. In 4-amino-3-nitropyridine, the amino protons are observed as a broad signal. A similar broad singlet is expected for the target molecule, likely in the region of 7.0 - 8.0 ppm .
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of 6-Chloro-2-methyl-3-nitropyridin-4-amine is expected to show six distinct signals for the six carbon atoms of the substituted pyridine ring and one signal for the methyl carbon. The chemical shifts are predicted based on the known effects of the substituents on the carbon atoms of a pyridine ring.[5][6]
Detailed Analysis:
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C-2: This carbon is bonded to the methyl group and the ring nitrogen, and is adjacent to the nitro group. The attachment to the electronegative nitrogen atom and the deshielding effect of the methyl group would place this signal downfield. In pyridine, the C-2 resonates at approximately 150 ppm.[6] The methyl group will cause a downfield shift, while the adjacent nitro group will also contribute to deshielding. A predicted chemical shift for C-2 is in the range of 155 - 160 ppm .
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C-3: This carbon is directly attached to the strongly electron-withdrawing nitro group, which will cause significant deshielding. This carbon is expected to have a chemical shift in the range of 135 - 140 ppm .
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C-4: This carbon is bonded to the electron-donating amino group, which will cause a significant upfield (shielding) effect. This carbon is predicted to be the most shielded of the ring carbons, with an expected chemical shift in the region of 145 - 150 ppm . The deshielding effect of the adjacent nitro group will counteract the shielding from the amino group to some extent.
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C-5: This carbon is bonded to a hydrogen atom and is situated between the amino group and the chloro-substituted carbon. The amino group will have a shielding effect, while the adjacent chloro-substituted carbon will have a deshielding effect. This carbon is predicted to have a chemical shift in the range of 115 - 120 ppm .
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C-6: This carbon is attached to the electronegative chlorine atom and the ring nitrogen. Both substituents will cause a strong deshielding effect. In pyridine, the C-6 resonates at approximately 150 ppm.[6] The chloro substituent will further deshield this carbon. The predicted chemical shift for C-6 is in the range of 150 - 155 ppm .
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Methyl Carbon (-CH₃): The methyl carbon signal is expected to appear in the aliphatic region of the spectrum. The attachment to the aromatic ring will shift it downfield compared to an alkane. A typical range for a methyl group on an aromatic ring is 20-30 ppm.[7] A reasonable prediction for the methyl carbon is in the range of 20 - 25 ppm .
Summary of Predicted NMR Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 8.3 - 8.5 | Singlet | 1H | H-5 |
| Methyl | 2.6 - 2.8 | Singlet | 3H | -CH₃ |
| Amino | 7.0 - 8.0 | Broad Singlet | 2H | -NH₂ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic | 155 - 160 | C-2 |
| Aromatic | 135 - 140 | C-3 |
| Aromatic | 145 - 150 | C-4 |
| Aromatic | 115 - 120 | C-5 |
| Aromatic | 150 - 155 | C-6 |
| Aliphatic | 20 - 25 | -CH₃ |
Experimental Protocol for NMR Data Acquisition
The following provides a standard, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as 6-Chloro-2-methyl-3-nitropyridin-4-amine.
1. Sample Preparation:
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Weigh approximately 5-10 mg of the solid sample of 6-Chloro-2-methyl-3-nitropyridin-4-amine.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for polar compounds and for observing exchangeable protons like those of the amino group.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. ¹H NMR Spectroscopy:
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Insert the NMR tube into the spectrometer.
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Tune and shim the probe to optimize the magnetic field homogeneity.
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Acquire a standard one-dimensional ¹H NMR spectrum using a spectral width of approximately 12-15 ppm.
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Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
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Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
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Reference the spectrum to the TMS signal at 0 ppm.
3. ¹³C NMR Spectroscopy:
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Acquire a proton-decoupled ¹³C NMR spectrum using a spectral width of approximately 200-220 ppm.
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Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) will be required to obtain a spectrum with an adequate signal-to-noise ratio.
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Process the FID similarly to the ¹H spectrum (Fourier transform, phase correction, and baseline correction).
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Reference the spectrum to the solvent signal or TMS.
Visualization of Molecular Structure and Atom Numbering
Caption: Molecular structure of 6-Chloro-2-methyl-3-nitropyridin-4-amine with atom numbering.
References
- Shkurko, O. P., & Mamaev, V. P. (1971). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, 7(5), 693-697.
- Chegg. (2021). H NMR of 4-amino-3-nitropyridine.
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708.
- Royal Society of Chemistry. (n.d.). Supporting Information for [Example Article].
- BenchChem. (n.d.). 3-Amino-4-nitropyridine chemical properties and structure.
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- MSU Chemistry. (n.d.). Proton NMR Table.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
- Dharmatti, S. S., Dhingra, M. M., Govil, G., & Khetrapal, C. L. (1964). Proton magnetic resonance studies of the association of amino methyl pyridines. Proceedings of the Indian Academy of Sciences - Section A, 60(2), 90-96.
- Batts, B. D., & Spinner, E. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Australian Journal of Chemistry, 22(12), 2581-2593.
- MSU Chemistry. (n.d.). Proton NMR Table.
-
Wired Chemist. (n.d.). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Retrieved from [Link]
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Chemistry Stack Exchange. (2018). Utility of proton vs carbon NMR. Retrieved from [Link]
- La Mar, G. N., & Frye, J. S. (1978). Carbon-13 and proton nuclear magnetic resonance spectroscopy of water-soluble porphyrins and metalloporphyrins. Bioinorganic Chemistry, 9(1), 61-79.
- ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.
- Scribd. (n.d.). NMR Spectroscopy: Chemical Shifts Explained.
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